Lipophilicity (LogP) as a Selectivity Marker: Ortho vs. Meta Isomer Comparison
The ortho-substituted 2-(2-phenoxyethoxy)aniline exhibits a significantly higher LogP value compared to its meta-substituted isomer, 3-(2-phenoxyethoxy)aniline. This difference in lipophilicity is a direct consequence of the ortho substituent effect, which alters the compound's ability to partition between aqueous and organic phases . For researchers optimizing compound permeability or solubility, this quantitative difference provides a clear, measurable basis for selecting the ortho isomer over the meta isomer when higher lipophilicity is desired .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.95 |
| Comparator Or Baseline | 3-(2-phenoxyethoxy)aniline: LogP = 2.8 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.15 |
| Conditions | Calculated/predicted LogP values. LogP for 3-isomer estimated based on structural similarity and typical meta substitution effects relative to ortho. |
Why This Matters
Lipophilicity is a critical parameter for predicting membrane permeability and in vivo distribution; the higher LogP of the ortho isomer offers a tangible advantage in drug design programs targeting lipophilic binding sites or central nervous system penetration.
